molecular formula C10H12N2O B3039895 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one CAS No. 1392102-10-1

6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one

Cat. No.: B3039895
CAS No.: 1392102-10-1
M. Wt: 176.21 g/mol
InChI Key: NRJGYBWBFUBKKE-UHFFFAOYSA-N
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Description

6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one: is a heterocyclic compound with a unique structure that includes both pyrrole and azepine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted pyrrole, the compound can be synthesized through a series of steps involving alkylation, cyclization, and oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione
  • 3,10-Diazabicyclo[5.3.0]deca-8,11-diene-2,6-dione

Uniqueness

6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one is unique due to its specific substitution pattern and the presence of both pyrrole and azepine rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,3-dimethyl-6,7-dihydro-1H-pyrrolo[2,3-c]azepin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-7(2)12-9-8(6)4-3-5-11-10(9)13/h3-4,12H,5H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJGYBWBFUBKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CCNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 2
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 3
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 4
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 5
Reactant of Route 5
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one
Reactant of Route 6
6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one

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